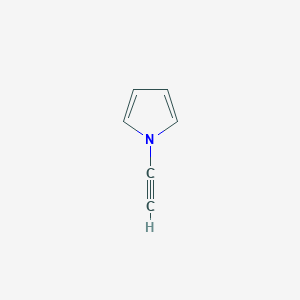

1H-Pyrrole, 1-ethynyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

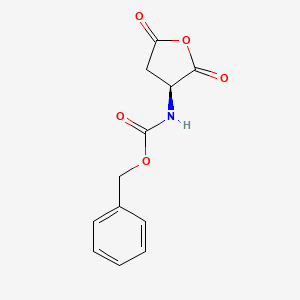

1H-Pyrrole, 1-ethynyl- (1H-Pyrrole) is an organic compound of the pyrrole family. It is a five-membered aromatic heterocycle composed of four carbon atoms and one nitrogen atom. It is an important building block for the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. 1H-Pyrrole has a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-Ethynylpyrrole serves as a valuable building block in the synthesis of numerous natural and synthetic biologically active compounds. For instance, it is utilized in the creation of antibiotic roseophilin, which exhibits potent cytotoxic activity against human erythroid leukemia cells . Additionally, it plays a role in the synthesis of alkaloid quinolactacide, known for its insecticidal properties .

Medicinal Chemistry

In the realm of medicinal chemistry, pyrrole derivatives, including those derived from 1-ethynylpyrrole, are integral to the development of various therapeutic agents. These compounds have been explored for their potential as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial drugs .

Material Science

1-Ethynylpyrrole contributes to material science through the synthesis of BODIPY dyes. These dyes are characterized by high quantum yields and low cytotoxicity, making them suitable for cell visualization applications . The pyrrole ring’s ability to participate in the formation of lipophilic and hydrophilic dyes underscores its versatility in material science.

Drug Design

The compound is applied in the design of inhibitors targeting EGFR tyrosine kinase, an important molecule in anticancer drug design . It is also involved in the creation of HMG-CoA reductase inhibitors for treating conditions like hypercholesterolemia and atherosclerosis .

Catalysis

In catalytic processes, pyrrole derivatives, including those from 1-ethynylpyrrole, are used to develop selective dopamine D4 receptor ligands . These ligands can influence the synthesis of foldamers, which are synthetic receptors modified for encapsulating ions like dihydrogenphosphate .

Organic Synthesis

1-Ethynylpyrrole is employed in organic synthesis for the preparation of tricyclic compounds using alkyne coupling reactions . Its reactivity allows for the construction of complex organic molecules, demonstrating its significance in synthetic organic chemistry.

Industrial Applications

While specific industrial uses of 1-ethynylpyrrole are not extensively documented, its role as a reagent in the synthesis of annulated selenazole compounds indicates its potential utility in various chemical manufacturing processes .

Advanced Research

The compound’s involvement in advanced research is evident from its application in quantum-chemical calculations to confirm the thermodynamic preference of certain reactions . This highlights its importance in theoretical and computational chemistry studies.

Mechanism of Action

Target of Action

1-Ethynylpyrrole is a valuable building block in the synthesis of many natural and synthetic biologically active compounds . .

Mode of Action

It’s known that 1-ethynylpyrrole is used in the synthesis of various biologically active compounds . The interaction of 1-ethynylpyrrole with its targets would depend on the specific compound it’s being used to synthesize.

Biochemical Pathways

It’s known that 1-ethynylpyrrole is used in the synthesis of various biologically active compounds . The affected pathways would depend on the specific compound it’s being used to synthesize.

Result of Action

It’s known that 1-ethynylpyrrole is used in the synthesis of various biologically active compounds . The effects of its action would depend on the specific compound it’s being used to synthesize.

Action Environment

It’s known that 1-ethynylpyrrole is used in the synthesis of various biologically active compounds . The influence of environmental factors would depend on the specific compound it’s being used to synthesize.

properties

IUPAC Name |

1-ethynylpyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N/c1-2-7-5-3-4-6-7/h1,3-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGCNMNFUSSSGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CN1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456439 |

Source

|

| Record name | 1H-Pyrrole, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole, 1-ethynyl- | |

CAS RN |

139565-93-8 |

Source

|

| Record name | 1H-Pyrrole, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)

![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)

![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)